molecular formula C37H40FeN5O7S B606908 Cytochrome P450 2C9 CAS No. 329978-01-0

Cytochrome P450 2C9

货号: B606908
CAS 编号: 329978-01-0
分子量: 754.66
InChI 键: JXTUVEVPOSTTCZ-BCZCOZCKSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytochrome P450 2C9 is a cytochrome P-450 subtype that has specificity for acidic XENOBIOTICS. It oxidizes a broad range of important clinical drugs that fall under the categories of NONSTEROIDAL ANTI-INFLAMMATORY AGENTS;  HYPOGLYCEMIC AGENTS;  ANTCOAGULANTS;  and DIURETICS.

科学研究应用

Drug Metabolism

Key Substrates:

  • Warfarin: CYP2C9 is essential for the metabolism of S-warfarin, with polymorphisms in CYP2C9 affecting individual responses to this medication.
  • NSAIDs: The enzyme metabolizes various NSAIDs such as ibuprofen and diclofenac. Studies have shown that CYP2C9 is responsible for the hydroxylation pathways of these drugs, which are critical for their elimination from the body .
  • Antidiabetic Drugs: Medications like tolbutamide and glyburide are also substrates for CYP2C9, highlighting its role in managing diabetes .

Table 1: Key Substrates and Metabolic Pathways of CYP2C9

Drug Metabolic Pathway Clinical Significance
S-WarfarinHydroxylation to inactive metabolitesVariability in anticoagulation efficacy
Ibuprofen2- and 3-hydroxylationInfluences anti-inflammatory effects
DiclofenacO-demethylationRisk of adverse effects due to metabolic variability
TolbutamideHydroxylation to active metabolitesAffects blood glucose levels

Pharmacogenomics

The genetic variability in CYP2C9 has significant implications for pharmacogenomics. Polymorphisms such as CYP2C92 and CYP2C93 lead to reduced enzyme activity, which can result in increased plasma concentrations of drugs metabolized by this enzyme. This variability necessitates individualized dosing regimens to optimize therapeutic outcomes and minimize adverse reactions .

Case Study: Warfarin Dosing
A study investigating warfarin therapy found that patients with CYP2C9*2 or *3 alleles required lower doses to achieve therapeutic INR levels compared to those with wild-type alleles. This highlights the importance of genotyping in personalizing warfarin therapy .

Toxicology

In addition to its role in drug metabolism, CYP2C9 is involved in the bioactivation and detoxification of various xenobiotics. Certain herbal supplements can be metabolized by CYP2C9, potentially leading to toxic metabolites that may cause adverse drug interactions.

Table 2: Toxicological Implications of CYP2C9 Activity

Substance Metabolic Outcome Potential Risk
Herbal SupplementsBioactivation to toxic metabolitesRisk of hepatotoxicity
Environmental ChemicalsMetabolic activationIncreased carcinogenic risk

Structural Studies

Recent advancements in molecular dynamics simulations have provided insights into the structural dynamics of CYP2C9 within membrane environments. These studies reveal that membrane interactions can influence substrate binding and enzyme conformation, thereby impacting metabolic activity .

Key Findings:

  • Two predominant orientations of CYP2C9 were identified within lipid bilayers.
  • The membrane environment stabilizes certain conformations that enhance substrate access to the active site.

属性

CAS 编号

329978-01-0

分子式

C37H40FeN5O7S

分子量

754.66

IUPAC 名称

iron(III) (R)-2-amino-2-carboxyethane-1-thiolate 2,18-bis(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-divinylporphyrin-21,22-diide hydrate

InChI

InChI=1S/C34H34N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2,7H,1,4H2,(H,5,6);;1H2/q;;+3;/p-3/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;;/t;2-;;/m.0../s1

InChI 键

JXTUVEVPOSTTCZ-BCZCOZCKSA-K

SMILES

CC1=C(c(cc(n2)c(CCC(O)=O)c(C)c2cc([n-]3)c(C)c(C=C)c3c4)[n-]c1cc5c(C=C)c(C)c4n5)CCC(O)=O.N[C@H](C(O)=O)C[S-].O.[Fe+3]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Cytochrome P450 2C9;  Cyp2C9;  Cytochrome P 450 2C9;  Human cytochrome P450 2C9;  Cytochrome P 450 MP-4;  S-Mephenytoin 4-hydroxylase; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytochrome P450 2C9
Reactant of Route 2
Cytochrome P450 2C9
Reactant of Route 3
Cytochrome P450 2C9
Reactant of Route 4
Cytochrome P450 2C9
Reactant of Route 5
Cytochrome P450 2C9
Reactant of Route 6
Cytochrome P450 2C9

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。